molecular formula C17H17NO4 B5833720 5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No. B5833720
M. Wt: 299.32 g/mol
InChI Key: GOONJWIHBNAPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various fields of research. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid works by activating PPARδ, a transcription factor that regulates various metabolic processes in the body. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy production and improved metabolic function.
Biochemical and physiological effects:
5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including increased endurance, improved insulin sensitivity, reduced inflammation, and increased fat oxidation. It has also been shown to improve cardiac function and reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of various analytical techniques for its detection and quantification. However, it also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on 5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid, including its potential use in the treatment of metabolic disorders, cancer, and cardiovascular disease. Further studies are also needed to determine its long-term safety and efficacy, as well as its potential for abuse in the sports industry.

Synthesis Methods

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid can be synthesized through a multistep process involving the reaction of 4-phenylbutyric acid with thionyl chloride, followed by the reaction with 2-amino-5-hydroxybenzoic acid. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid has been studied extensively in the fields of sports medicine, cancer research, and metabolic disorders. In sports medicine, it has been shown to increase endurance and improve performance in athletes. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.

properties

IUPAC Name

5-hydroxy-2-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-13-9-10-15(14(11-13)17(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,19H,4,7-8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONJWIHBNAPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.